molecular formula C15H6Cl4F3NO4 B14043486 4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B14043486
M. Wt: 463.0 g/mol
InChI Key: WXVLMVRDSVAUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the isoindole core. This core is then functionalized with chlorine atoms and a trifluoromethyl group through a series of reactions, including halogenation and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE stands out due to its combination of a highly chlorinated isoindole core and a trifluoromethyl-substituted bicyclo[1.1.1]pentane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C15H6Cl4F3NO4

Molecular Weight

463.0 g/mol

IUPAC Name

(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C15H6Cl4F3NO4/c16-6-4-5(7(17)9(19)8(6)18)11(25)23(10(4)24)27-12(26)13-1-14(2-13,3-13)15(20,21)22/h1-3H2

InChI Key

WXVLMVRDSVAUDG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Origin of Product

United States

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